2-(4-chloro-2-methylphenoxy)-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(4-Chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, an ethyl-substituted phenyl group, and a furan ring, all connected through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize 4-chloro-2-methylphenol, which is then reacted with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then coupled with 4-ethylbenzylamine and 2-furylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution of the chlorine atom can result in various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)-2’-ethylacetanilide: Similar structure but with an ethyl group instead of a furan ring.
2-(4-Chloro-2-methylphenoxy)propionic acid: Contains a propionic acid group instead of an acetamide linkage.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-[(furan-2-yl)methyl]acetamide is unique due to its combination of a chlorinated phenoxy group, an ethyl-substituted phenyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H24ClNO3 |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H24ClNO3/c1-3-18-6-8-19(9-7-18)14-25(15-21-5-4-12-27-21)23(26)16-28-22-11-10-20(24)13-17(22)2/h4-13H,3,14-16H2,1-2H3 |
InChI Key |
NFJVOKDFQILHMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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